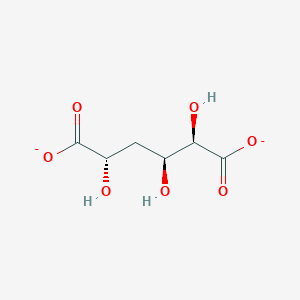

4-deoxy-D-glucarate

Beschreibung

Eigenschaften

Molekularformel |

C6H8O7-2 |

|---|---|

Molekulargewicht |

192.12 g/mol |

IUPAC-Name |

(2R,3S,5S)-2,3,5-trihydroxyhexanedioate |

InChI |

InChI=1S/C6H10O7/c7-2(4(9)6(12)13)1-3(8)5(10)11/h2-4,7-9H,1H2,(H,10,11)(H,12,13)/p-2/t2-,3-,4+/m0/s1 |

InChI-Schlüssel |

WZLURCXZSPTANB-YVZJFKFKSA-L |

Isomerische SMILES |

C([C@@H]([C@H](C(=O)[O-])O)O)[C@@H](C(=O)[O-])O |

Kanonische SMILES |

C(C(C(C(=O)[O-])O)O)C(C(=O)[O-])O |

Herkunft des Produkts |

United States |

Metabolic Pathways Involving 4 Deoxy D Glucarate

Oxidative Pathway of Hexuronate Catabolism

In many proteobacteria, an oxidative pathway exists for the catabolism of D-glucuronic acid and D-galacturonic acid. nih.govnih.gov This pathway contrasts with the isomerase pathway seen in other bacteria like Escherichia coli. nih.gov The oxidative route converts hexuronates into aldarates, which are then funneled into a common downstream pathway that generates 5-keto-4-deoxy-D-glucarate. nih.govasm.org

The catabolism of D-glucuronic acid through the oxidative pathway begins with its oxidation to an aldarolactone. nih.govnih.gov This initial step is catalyzed by uronate dehydrogenase. nih.gov The resulting D-glucaro-1,5-lactone is then hydrolyzed, either spontaneously or by the action of a lactonase, to form D-glucarate. asm.orgnih.gov D-glucarate is the direct precursor to the compound of interest. It is dehydrated by the enzyme glucarate (B1238325) dehydratase, a member of the enolase superfamily, to yield 5-keto-4-deoxy-D-glucarate (KDG). wikipedia.orgnih.gov

The degradation of D-galacturonic acid, the primary component of pectin, follows a parallel oxidative pathway in bacteria such as Agrobacterium tumefaciens and Pseudomonas species. researchgate.netnih.gov Similar to D-glucuronic acid, D-galacturonic acid is first oxidized by uronate dehydrogenase to D-galactaro-1,5-lactone. researchgate.net This lactone is subsequently hydrolyzed to its corresponding aldaric acid, meso-galactarate (also known as galactarate). researchgate.net Galactarate is then converted by galactarate dehydratase into 5-keto-4-deoxy-D-glucarate (KDG), thus merging with the pathway from D-glucuronic acid. researchgate.netresearchgate.net

Once 5-keto-4-deoxy-D-glucarate (KDG) is formed, its fate differs depending on the organism. In the alternative pathway found in Pseudomonas, Acinetobacter, and Bacillus species, KDG is directly channeled into the Tricarboxylic Acid (TCA) cycle. nih.govnih.gov This is a two-step process that provides a direct link to central energy metabolism. nih.gov First, the enzyme 5-dehydro-4-deoxy-D-glucarate dehydratase (also known as KdgD or 5-keto-4-deoxyglucarate dehydratase) catalyzes the dehydration and decarboxylation of KDG to form α-ketoglutarate semialdehyde. nih.govnih.govwikipedia.org Subsequently, α-ketoglutarate semialdehyde dehydrogenase oxidizes this intermediate to α-ketoglutarate, a key component of the TCA cycle. nih.govnih.govnih.gov

The table below summarizes the enzymes and reactions in the oxidative hexuronate pathway leading to TCA cycle intermediates.

Interactive Table: Oxidative Hexuronate Catabolism| Step | Substrate | Enzyme | Product | Organisms |

|---|---|---|---|---|

| 1a | D-Glucuronic Acid | Uronate Dehydrogenase | D-Glucaro-1,5-lactone | Proteobacteria |

| 2a | D-Glucaro-1,5-lactone | Lactonase / Spontaneous | D-Glucarate | Proteobacteria |

| 1b | D-Galacturonic Acid | Uronate Dehydrogenase | D-Galactaro-1,5-lactone | A. tumefaciens, Pseudomonas |

| 2b | D-Galactaro-1,5-lactone | Lactonase / Spontaneous | meso-Galactarate | A. tumefaciens, Pseudomonas |

| 3 | D-Glucarate / meso-Galactarate | Glucarate/Galactarate Dehydratase | 5-Keto-4-deoxy-D-glucarate (KDG) | Various Bacteria |

| 4 | 5-Keto-4-deoxy-D-glucarate (KDG) | 5-Dehydro-4-deoxy-D-glucarate Dehydratase | α-Ketoglutarate semialdehyde | Pseudomonas, Acinetobacter |

| 5 | α-Ketoglutarate semialdehyde | α-Ketoglutarate semialdehyde Dehydrogenase | α-Ketoglutarate (TCA intermediate) | Pseudomonas, Acinetobacter |

D-Glucarate Degradation Pathways

Bacteria can also utilize D-glucarate directly as a carbon source. Two primary pathways for its degradation have been characterized, both of which proceed via the formation of 5-keto-4-deoxy-D-glucarate. nih.gov

In Escherichia coli, D-glucarate catabolism follows a well-defined pathway that ultimately feeds into glycolysis. nih.govacs.org The genes encoding the necessary enzymes are located in three distinct transcriptional units. acs.org The pathway begins with the dehydration of D-glucarate to 5-keto-4-deoxy-D-glucarate (KDG) by glucarate dehydratase. nih.govresearchgate.net KDG is then subjected to a retro-aldol cleavage reaction catalyzed by 5-keto-4-deoxy-D-glucarate aldolase (B8822740) (KDG aldolase). nih.govnih.gov This cleavage yields two products: pyruvate (B1213749) and tartronate (B1221331) semialdehyde. nih.gov Pyruvate can directly enter central metabolism. Tartronate semialdehyde is subsequently reduced by tartronate semialdehyde reductase to D-glycerate. nih.gov Finally, glycerate kinase phosphorylates D-glycerate to produce 2-phosphoglycerate or 3-phosphoglycerate, which are intermediates in the glycolytic pathway. nih.govacs.org

The table below details the steps of the canonical D-glucarate degradation pathway in E. coli.

Interactive Table: Canonical D-Glucarate Pathway in E. coli| Step | Substrate | Enzyme | Product(s) |

|---|---|---|---|

| 1 | D-Glucarate | Glucarate Dehydratase | 5-Keto-4-deoxy-D-glucarate (KDG) |

| 2 | 5-Keto-4-deoxy-D-glucarate (KDG) | KDG Aldolase | Pyruvate + Tartronate semialdehyde |

| 3 | Tartronate semialdehyde | Tartronate Semialdehyde Reductase | D-Glycerate |

| 4 | D-Glycerate | Glycerate Kinase | 2-Phosphoglycerate / 3-Phosphoglycerate |

An alternative pathway for D-glucarate degradation exists in other bacteria, including Pseudomonas species, Bacillus subtilis, and Acinetobacter baylyi. nih.govnih.gov While genetic and biochemical information was historically incomplete, research has since elucidated the complete enzymatic sequence. nih.govnih.gov

This pathway shares its initial step with the E. coli route: D-glucarate is dehydrated by glucarate dehydratase to form 5-keto-4-deoxy-D-glucarate (KDG). nih.gov From this point, the pathway diverges. Instead of being cleaved, KDG undergoes a second dehydration, catalyzed by 5-dehydro-4-deoxy-D-glucarate dehydratase, which also involves decarboxylation, to produce α-ketoglutarate semialdehyde. nih.govnih.gov This intermediate is then oxidized by α-ketoglutarate semialdehyde dehydrogenase to α-ketoglutarate, which enters the TCA cycle. nih.gov This alternative route is identical to the downstream portion of the oxidative hexuronate pathway described in section 2.1.3.

Role as an Intermediate in Aldarate Metabolism

4-deoxy-D-glucarate is a key intermediate in the catabolism of aldaric acids, such as D-glucarate. In certain bacteria, the breakdown of D-glucarate does not follow the well-characterized pathway found in Escherichia coli. Instead, an alternative pathway exists where D-glucarate is first dehydrated to form 5-keto-4-deoxy-D-glucarate (also known as 5-dehydro-4-deoxy-D-glucarate). nih.govdrugbank.comnih.gov This initial step is catalyzed by the enzyme glucarate dehydratase. nih.govdrugbank.com

Subsequently, 5-keto-4-deoxy-D-glucarate can be acted upon by an aldolase, which cleaves it into pyruvate and tartronate semialdehyde. nih.govnih.gov This pathway ultimately funnels these products into central metabolism. In another variation found in organisms like Agrobacterium tumefaciens, D-glucarate is converted to a mixture including 4-deoxy-5-keto-D-glucarate. asm.orgnih.gov This intermediate is then further metabolized to α-ketoglutarate semialdehyde and subsequently to α-ketoglutarate, a key component of the tricarboxylic acid (TCA) cycle. asm.orghelsinki.fi

The enzymes involved in these transformations are crucial for the organism's ability to utilize aldaric acids as a carbon source. The characterization of these enzymes, such as D-glucarate dehydratase and 5-keto-4-deoxy-D-glucarate dehydratase, has been a subject of research to understand these alternative metabolic routes fully. nih.govresearchgate.net

Table 1: Key Enzymes in Aldarate Metabolism Involving this compound

| Enzyme | Reaction Catalyzed | Organism(s) |

|---|---|---|

| Glucarate dehydratase (GudD) | Converts D-glucarate to 5-keto-4-deoxy-D-glucarate | Escherichia coli, Salmonella Typhimurium, Acinetobacter baylyi nih.govnih.gov |

| 5-keto-4-deoxy-D-glucarate aldolase (GarL) | Cleaves 5-keto-4-deoxy-D-glucarate to pyruvate and tartronate semialdehyde | Escherichia coli nih.govnih.gov |

Non-Phosphorylative Metabolic Routes for Lignocellulosic Biomass Utilization

Non-phosphorylative metabolic pathways represent an alternative to the common glycolytic routes for sugar metabolism. frontiersin.orgfrontiersin.org These pathways are of significant interest for the bio-based production of chemicals from lignocellulosic biomass, as they can offer higher theoretical yields for certain products by avoiding the loss of carbon as CO2. frontiersin.orgresearchgate.net Lignocellulosic biomass is a rich source of various sugars, including hexuronic acids like D-galacturonate. frontiersin.orgfrontiersin.org

The catabolism of D-galacturonate can proceed through an oxidative pathway that involves this compound as an intermediate. In this route, D-galacturonate is converted to D-galactarate. researchgate.net D-galactarate is then acted upon by a dehydratase to produce 5-keto-4-deoxy-D-glucarate. researchgate.net This intermediate is subsequently hydrolyzed to yield 2,5-dioxopentanoate, which can be further metabolized. researchgate.net Engineering these non-phosphorylative pathways into industrial microorganisms like E. coli has been explored to produce value-added chemicals, such as 1,4-butanediol, from biomass-derived sugars. researchgate.netnih.gov The efficiency of these pathways makes them an attractive alternative for biorefining applications. frontiersin.orgnih.gov

Interconnections with Primary Carbon Metabolism

The metabolic pathways involving this compound are intrinsically linked to primary carbon metabolism, particularly the tricarboxylic acid (TCA) cycle. The TCA cycle is a central hub for cellular energy production and provides precursors for various biosynthetic pathways. nih.govelifesciences.org

A key connection is the conversion of this compound pathway intermediates into TCA cycle components. In the alternative D-glucarate degradation pathway observed in bacteria like Acinetobacter baylyi, the end product is α-ketoglutarate, a crucial intermediate of the TCA cycle. nih.govresearchgate.net This direct funneling of a carbon source into the TCA cycle highlights an efficient metabolic strategy. The conversion of α-ketoglutarate semialdehyde, derived from 5-keto-4-deoxy-D-glucarate, to α-ketoglutarate is a critical step in this process. nih.govasm.org

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 5-keto-4-deoxy-D-glucarate |

| α-ketoglutarate |

| α-ketoglutarate semialdehyde |

| 1,4-butanediol |

| 2,5-dioxopentanoate |

| D-galactarate |

| D-galacturonate |

| D-glucarate |

| D-glucaric acid |

| D-glucuronate |

| L-galactonate |

| L-glyceraldehyde |

| Pyruvate |

Enzymology of 4 Deoxy D Glucarate Transformations

D-Glucarate Dehydratase (GlucD, EC 4.2.1.40)

D-glucarate dehydratase, systematically named D-glucarate hydro-lyase, is an enzyme belonging to the lyase family, specifically the hydro-lyases that cleave carbon-oxygen bonds. nih.govwikipedia.org It is a key enzyme in the catabolic pathway of D-glucarate, a natural product found in various fruits, vegetables, and mammals. nih.govnih.gov GlucD is a member of the mechanistically diverse enolase superfamily, a group of enzymes that typically catalyze reactions initiated by the abstraction of a proton alpha to a carboxylate group. ebi.ac.ukwisc.edu In Escherichia coli, this enzyme is encoded by the gudD gene and plays a central role in ascorbate (B8700270) and aldarate metabolism. wikipedia.orguniprot.orggenome.jp The enzyme catalyzes the dehydration of its substrate to form 5-dehydro-4-deoxy-D-glucarate, also known as 5-keto-4-deoxy-D-glucarate (KDG). nih.govebi.ac.ukuniprot.org

The catalytic cycle of D-glucarate dehydratase begins with the abstraction of a proton from the C5 carbon of the D-glucarate substrate. nih.govacs.org This initial and often rate-limiting step is accomplished by a general base catalyst within the enzyme's active site. nih.govacs.org The removal of the C5 proton generates a negatively charged enolate (or enediolate) intermediate. nih.govacs.org This intermediate is stabilized through interactions with a divalent metal cation, typically Mg²⁺, and by hydrogen bonds with other residues in the active site. acs.org The formation of this stabilized enolate is a hallmark of the enolase superfamily and is crucial for the subsequent steps of the reaction. ebi.ac.ukwisc.edu

The active site of E. coli D-glucarate dehydratase contains several conserved amino acid residues essential for catalysis. uniprot.org Structural and mutagenesis studies have identified His339 and Lys207 as the primary catalytic bases. uniprot.orgacs.orgacs.org

His339 : This residue functions as the general base that specifically abstracts the C5 proton from the D-glucarate substrate, initiating the dehydration reaction. uniprot.orgacs.orgacs.org Following proton abstraction, the protonated His339 then acts as a general acid catalyst. acs.orgacs.org In this role, it facilitates the elimination of the hydroxyl group from the C4 position and is involved in the stereospecific tautomerization of the final enol intermediate to produce KDG. acs.orgacs.org The dual function of His339 as both a base and an acid demonstrates significant functional economy within the active site. acs.org

Lys207 : This lysine (B10760008) residue acts as the stereospecific general base for the epimerization and dehydration of the alternative substrate, L-idarate. uniprot.orgacs.orgacs.org While His339 is R-specific for D-glucarate, Lys207 is S-specific, enabling the enzyme to process both epimers. acs.org

Other important residues include those that coordinate with the essential Mg²⁺ ion, such as Asp235, Glu266 (or Glu260 in some reports), and Asn289, which help to correctly position the substrate and stabilize the enolate intermediate. uniprot.orgacs.org An Asp313 residue is part of a His339-Asp313 dyad that helps activate His339 for its catalytic role. acs.orgacs.org

D-glucarate dehydratase exhibits a notable dual substrate specificity, as it efficiently catalyzes the dehydration of both D-glucarate and its C5 epimer, L-idarate, to the same product, 5-keto-4-deoxy-D-glucarate. uniprot.orggenome.jpacs.org In addition to dehydration, the enzyme also catalyzes the interconversion (epimerization) of D-glucarate and L-idarate, a reaction that competes with dehydration. ebi.ac.ukacs.orgnih.gov

This stereo-selectivity is governed by the two distinct catalytic bases in the active site: His339 abstracts the C5 proton from D-glucarate (an R-specific base), while Lys207 abstracts the C5 proton from L-idarate (an S-specific base). ebi.ac.ukacs.org This allows the enzyme to accommodate both stereoisomers. Computational and kinetic studies have shown that both substrate binding and the subsequent chemical steps contribute to the enzyme's specificity. nih.gov The enzyme's affinity for the two substrates differs, as reflected by their Michaelis constants (Km). uniprot.org

The catalytic efficiency of D-glucarate dehydratase from E. coli has been determined through steady-state kinetic analysis. The parameters highlight the enzyme's proficiency in processing its substrates.

Table 1: Kinetic Parameters for E. coli D-Glucarate Dehydratase (GlucD)

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹·M⁻¹) | Source |

|---|---|---|---|---|

| D-Glucarate | 101 ± 15 | 6.39 ± 0.26 | 6.33 x 10⁴ | nih.gov |

| D-Glucarate | 60 | - | - | uniprot.org |

The data indicate a higher affinity (lower Km) for L-idarate compared to D-glucarate. uniprot.org The specificity constant (kcat/Km) demonstrates that GlucD is an efficient catalyst for the dehydration of D-glucarate. nih.gov

Like other members of the enolase superfamily, D-glucarate dehydratase requires a divalent metal ion for its catalytic activity. ebi.ac.ukacs.org The essential cofactor for GlucD is magnesium (Mg²⁺). uniprot.orgacs.org The Mg²⁺ ion is coordinated by several active site residues, including Asp235, Glu266, and Asn289, as revealed by crystallographic studies. uniprot.org The metal ion plays a crucial role in catalysis by binding to the substrate's carboxylate group, which helps to increase the acidity of the C5 proton and stabilize the negative charge of the enediolate intermediate formed after proton abstraction. acs.org

Regarding regulation, the enzyme's activity can be competitively inhibited by substrate analogs. Known competitive inhibitors include 4-deoxy-D-glucarate and xylarohydroxamate. uniprot.org In the broader context of metabolic regulation in Salmonella, the expression of glucarate (B1238325) catabolic genes, including the one for GlucD, has been shown to be stimulated by molecular hydrogen (H₂), linking the metabolism of this compound to the broader metabolic state of the gut environment. nih.gov

Phylogenetic Distribution and Evolutionary Relationships within the Enolase Superfamily

The enolase superfamily represents a remarkable example of divergent evolution, where enzymes with a common structural framework and a shared initial catalytic step have evolved to perform a wide array of chemical reactions. nih.govwisc.eduacs.org All members of this superfamily catalyze the abstraction of a proton from a carbon atom adjacent to a carboxylic acid, a thermodynamically challenging step, which is facilitated by a divalent metal ion, typically Mg2+. acs.orgnih.gov

This superfamily is structurally characterized by a (β/α)7β-barrel domain, which houses the active site, and an α+β-capping domain that plays a crucial role in determining substrate specificity. nih.gov The superfamily is partitioned into several subgroups based on the identity of the catalytic acid/base residues in the active site. nih.govnih.gov These subgroups include the enolase, muconate lactonizing enzyme (MLE), mandelate (B1228975) racemase (MR), D-glucarate dehydratase, D-mannonate dehydratase, β-methylaspartate ammonia (B1221849) lyase, and galactarate dehydratase subgroups. nih.gov

The phylogenetic analysis of the enolase superfamily reveals a wide distribution across all domains of life. nih.gov While enolase itself is ubiquitous due to its central role in glycolysis, other members, such as acid-sugar dehydratases, are found in more specific metabolic pathways. nih.gov For instance, L-fuconate dehydratases are present in bacteria and eukaryotes, including humans. acs.orgnih.gov Many uncharacterized members of the superfamily are found in operons associated with carbohydrate catabolism, strongly suggesting their roles as acid-sugar dehydratases. nih.gov

The evolution of new functions within the enolase superfamily is a dynamic process. It is believed that new enzymatic activities arise through modifications of the active site architecture, allowing a common enolic intermediate to be channeled into different products. wisc.eduacs.org This is often achieved by altering the residues in the substrate-binding cavity without changing the fundamental catalytic machinery. nih.gov The discovery of two distinct families of MLEs with different stereochemical outcomes provides a compelling example of "pseudoconvergent" evolution, where the same function evolved from different ancestral proteins within the same superfamily. nih.gov The extensive functional diversity within the enolase superfamily, with over 48,000 members identified to date, underscores its evolutionary adaptability. nih.gov

5-Keto-4-Deoxy-D-Glucarate Dehydratase/Decarboxylase (KdgD, EC 4.2.1.41)

5-Keto-4-Deoxy-D-Glucarate Dehydratase/Decarboxylase (KdgD) is a key enzyme in the oxidative pathway of hexuronic acid metabolism in various microorganisms. elsevierpure.comnih.gov It catalyzes the conversion of 5-keto-4-deoxy-D-glucarate into α-ketoglutarate semialdehyde and carbon dioxide. researchgate.net

The catalytic mechanism of KdgD, a member of the Class I aldolase (B8822740) superfamily, involves the formation of a Schiff base intermediate. researchgate.net This process is initiated by the nucleophilic attack of an active site lysine residue on the carbonyl carbon of the substrate, 5-keto-4-deoxy-D-glucarate. nih.gov This leads to the formation of a carbinolamine intermediate, which then dehydrates to form the Schiff base. nih.govwikipedia.org The Schiff base acts as an electron sink, facilitating the subsequent dehydration and decarboxylation steps to yield α-ketoglutarate semialdehyde. researchgate.netnih.gov While KdgD belongs to the Class I aldolase family, its mechanism deviates from a typical retro-aldol condensation. researchgate.net

The kinetic properties and thermal stability of KdgD have been characterized from several microbial sources. These parameters are crucial for understanding the enzyme's efficiency and its potential applications in biocatalysis. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme. creative-enzymes.comwikipedia.org

A study comparing KdgD enzymes from three different bacterial species revealed variations in their kinetic parameters and thermal stability. elsevierpure.comnih.gov

| Source Organism | Km (mM) | kcat (s-1) | Relative Thermal Stability |

|---|---|---|---|

| Acinetobacter baylyi ADP1 | 1.0 | 4.5 | Base |

| Comamonas testosteroni KF-1 | 1.1 | 3.1 | Higher |

| Polaromonas naphthalenivorans CJ2 | 1.1 | 1.7 | Higher |

The data indicates that while the KdgD from Acinetobacter baylyi has a slightly higher catalytic efficiency, the enzymes from Comamonas testosteroni and Polaromonas naphthalenivorans exhibit greater thermal stability. elsevierpure.comnih.gov The study of enzyme kinetics and stability is essential, as these properties can often be independently engineered to suit specific industrial applications. nih.govplos.orgnih.gov

Research has led to the identification and characterization of new KdgD enzymes from a variety of microorganisms. Two novel KdgD enzymes from Comamonas testosteroni KF-1 and Polaromonas naphthalenivorans CJ2 were successfully expressed in Escherichia coli. elsevierpure.comnih.gov Characterization of these enzymes and comparison with the known KdgD from Acinetobacter baylyi ADP1 showed that the new enzymes had slightly lower catalytic activity but were more thermally stable. elsevierpure.comnih.gov The gene coding for a KdgD in Agrobacterium tumefaciens has also been identified within a gene cluster responsible for D-galacturonic acid metabolism. researchgate.net

KdgD is classified within the Class I aldolase superfamily. researchgate.net This classification is based on its reaction mechanism, which involves the formation of a Schiff base intermediate with the substrate, a hallmark of Class I aldolases. researchgate.net Furthermore, KdgD is also considered part of the N-acetylneuraminate lyase (NAL) superfamily. researchgate.net

D-Galactarate Dehydratase (GarD)

D-Galactarate dehydratase (GarD), also known as galactarate dehydratase (L-threo-forming), is an enzyme that catalyzes the dehydration of galactarate to form 5-dehydro-4-deoxy-D-glucarate. uniprot.orgwikipedia.org This enzyme is a key component of the galactarate and glucarate catabolic pathways in many bacteria. nih.govnih.gov

GarD from Escherichia coli is a protein composed of three domains and forms a dimer in its active state. nih.govresearchgate.net The structure of full-length GarD has revealed a novel protein fold not previously observed in this class of enzymes. nih.govnih.gov The C-terminal domain contains a metal-binding site. nih.govnih.gov The activity of GarD has been confirmed to produce 5-keto-4-deoxy-D-glucarate and requires iron for its function. nih.govnih.gov GarD is considered an unusual enolase due to its unique structural features. nih.govnih.gov This pathway is significant as it is present in many bacteria but not in humans, making GarD a potential target for the development of new antimicrobial agents. nih.govnih.gov

Catalysis of D-Galactarate to 5-Keto-4-Deoxy-D-Glucarate Conversion

The conversion of D-galactarate to 5-keto-4-deoxy-D-glucarate (5-KDG) is a critical enzymatic step in the galactarate catabolic pathway found in various bacteria. acs.orgnih.gov This reaction is catalyzed by the enzyme galactarate dehydratase (GarD) , which belongs to the lyase family, specifically the hydro-lyases that cleave carbon-oxygen bonds. wikipedia.org Its systematic name is D-galactarate hydro-lyase (5-dehydro-4-deoxy-D-glucarate-forming). wikipedia.org

The reaction proceeds via the dehydration of D-galactarate, as shown in the following equation: D-galactarate ⇌ 5-keto-4-deoxy-D-glucarate + H₂O wikipedia.orguniprot.org

GarD is the inaugural enzyme in this pathway, which is widespread in bacteria but absent in humans, making it a potential target for developing new inhibitors. nih.gov Structural and functional studies of GarD from Escherichia coli reveal that it is an iron-dependent enolase with a novel protein fold not previously observed in this class of enzymes. nih.govnih.gov The activity of GarD is confirmed by its ability to produce 5-keto-4-deoxy-D-glucarate, a process that requires reducing conditions and the presence of iron (Fe²⁺) as a cofactor. nih.govuniprot.orgnih.gov

The structure of GarD is composed of three domains. nih.gov The N-terminal domain is likely involved in substrate recognition, while the C-terminal domain forms an unusual variant of a Rossmann fold and contains a metal-binding site. nih.gov Unlike many iron-dependent dehydratases that have a TIM barrel fold, GarD presents a new structure, highlighting a case of convergent functional evolution. nih.gov

The detection and quantification of the product, 5-KDG, can be achieved by reacting it with semicarbazide (B1199961) hydrochloride. nih.gov This reaction forms a semicarbazone derivative that can be measured spectrophotometrically at 250 nm. nih.govnih.gov

Substrate Specificity and Activity Characterization

The substrate specificity of galactarate dehydratase (GarD) is a key feature that distinguishes it from other related enzymes in the enolase superfamily. Research findings indicate that GarD is highly specific for its substrate, D-galactarate. nih.gov This contrasts with the D-glucarate dehydratase (GudD), which can utilize both D-glucarate and D-galactarate as substrates. nih.gov In Mycobacterium butyricum, the D-galactonate dehydratase is also strictly specific for D-galactonate, with other tested sugar acids not serving as substrates or inhibitors. nih.gov

The characterization of GarD activity confirms its role as a dehydratase. The enzyme's activity is dependent on the presence of a metal ion, specifically Fe²⁺. uniprot.orgnih.gov Studies on similar dehydratases have established methods for assaying enzyme activity and determining kinetic parameters. For instance, the activity of D-glucarate dehydratase from Acinetobacter baylyi was assayed by quantifying the formation of its product, 5-keto-4-deoxy-D-glucarate (KDG), through the semicarbazone method. nih.gov

Kinetic parameters help quantify the enzyme's efficiency. wikipedia.orglibretexts.org While specific kinetic data for GarD is not detailed in the provided context, the characterization of related enzymes in the pathway offers insight. For example, kinetic constants were determined for 5-keto-4-deoxy-D-glucarate dehydratases/decarboxylases from several bacterial species, as shown in the table below. nih.govelsevierpure.com

Table 1: Kinetic Parameters of 5-Keto-4-Deoxy-D-Glucarate Dehydratases/Decarboxylases from Various Bacteria This interactive table provides kinetic data for related enzymes in the pathway.

| Enzyme Source | Km (mM) | kcat (s⁻¹) |

|---|---|---|

| Acinetobacter baylyi ADP1 | 1.0 | 4.5 |

| Comamonas testosteroni KF-1 | 1.1 | 3.1 |

| Polaromonas naphthalenivorans CJ2 | 1.1 | 1.7 |

Data sourced from a 2016 study on new keto-deoxy glucarate dehydratases/decarboxylases. nih.govelsevierpure.com

Functional Coupling and Interplay of Enzymes in this compound Pathways

The formation of this compound is an intermediate step in a larger metabolic context, specifically the D-glucarate/galactarate catabolic pathway. acs.org This pathway involves a series of functionally coupled enzymes that work in concert to break down hexaric acids into central metabolites. researchgate.net In organisms like E. coli and Agrobacterium tumefaciens, the genes encoding these enzymes are often organized in operons, ensuring coordinated expression. acs.orgresearchgate.net

The pathway begins with the dehydration of D-galactarate to 5-keto-4-deoxy-D-glucarate (5-KDG) by galactarate dehydratase (GarD). nih.govnih.gov The product, 5-KDG, does not accumulate but is immediately acted upon by the next enzyme in the sequence, 5-keto-4-deoxy-D-glucarate aldolase , also known as GarL. ebi.ac.uk This aldolase catalyzes the reversible retro-aldol cleavage of 5-KDG into pyruvate (B1213749) and tartronic semialdehyde. ebi.ac.uk

This functional coupling continues as tartronate (B1221331) semialdehyde is then reduced to D-glycerate by tartronate semialdehyde reductase . acs.org Finally, D-glycerate is phosphorylated by a glycerate kinase to produce 2-phosphoglycerate, which can enter central glycolysis. acs.org

In some organisms, an alternative pathway exists. For instance, in Pseudomonas species, 5-keto-4-deoxy-D-glucarate is not cleaved by an aldolase but is instead acted upon by 5-dehydro-4-deoxyglucarate dehydratase (also called 5-keto-4-deoxy-glucarate dehydratase). nih.govwikipedia.org This enzyme catalyzes the dehydration and decarboxylation of its substrate to form 2,5-dioxopentanoate, which is further metabolized. nih.govwikipedia.org This demonstrates the intricate interplay and evolutionary diversity of enzymes within pathways involving this compound.

Table 2: Key Enzymes in the D-Galactarate Catabolic Pathway in E. coli This interactive table outlines the sequential enzymatic reactions starting from D-galactarate.

| Step | Enzyme | Abbreviation | EC Number | Reaction |

|---|---|---|---|---|

| 1 | Galactarate dehydratase | GarD | 4.2.1.42 | D-galactarate → 5-keto-4-deoxy-D-glucarate + H₂O |

| 2 | 5-keto-4-deoxy-D-glucarate aldolase | GarL | 4.1.2.20 | 5-keto-4-deoxy-D-glucarate → Pyruvate + Tartronic semialdehyde |

| 3 | Tartronate semialdehyde reductase | - | 1.1.1.60 | Tartronic semialdehyde → D-glycerate |

| 4 | Glycerate kinase | - | 2.7.1.31 | D-glycerate → 2-phosphoglycerate |

Based on the characterized D-glucarate/galactarate catabolic pathway in Escherichia coli. acs.orguniprot.orgebi.ac.uk

Structural Biology and Mechanistic Insights

Crystallographic Analyses of D-Glucarate Dehydratase and Analogous Enzymes

D-glucarate dehydratase (GlucD) is a well-studied enzyme belonging to the mandelate (B1228975) racemase (MR) subgroup within the mechanistically diverse enolase superfamily. nih.govebi.ac.uk Members of this superfamily catalyze reactions that begin with the abstraction of a proton alpha to a carboxylate group. nih.govebi.ac.uk

D-glucarate dehydratase from Escherichia coli is a member of the enolase superfamily. nih.govebi.ac.uk Proteins in this family, particularly in the mandelate racemase subgroup, typically consist of two main domains: an N-terminal domain that forms a "cap" and a larger C-terminal catalytic domain with a parallel β/α-barrel fold. While specific crystallographic studies detailing the precise oligomeric state of D-glucarate dehydratase are not as prevalent as for other enzymes in this pathway, proteins with high structural and sequence homology, such as mandelate racemase, are known to be functional homodimers. The conservation of quaternary structure is a strong indicator of physiological relevance, suggesting that D-glucarate dehydratase likely adopts a similar dimeric assembly to carry out its function. nih.gov

The active site of D-glucarate dehydratase is a highly organized environment tailored for its specific reaction. Crystallographic studies of the E. coli enzyme have identified key catalytic residues. nih.gov Two residues, Lysine-207 (Lys207) and Histidine-339 (His339), act as the catalytic bases. nih.govebi.ac.uk His339 is positioned to abstract a proton from the C5 position of D-glucarate, while Lys207 performs the same function for the epimer L-idarate. nih.govebi.ac.uk

The binding of substrates and inhibitors has been visualized through co-crystallization. In the complex with its product, 5-keto-4-deoxy-D-glucarate (KDG), the C6 carboxylate group of KDG acts as a bidentate ligand to the essential Mg²⁺ ion. nih.gov Similarly, studies with the competitive inhibitor 4-deoxy-D-glucarate confirm this binding mode, where the substrate's carboxylate group forms a bidentate ligand with the magnesium ion. nih.govescholarship.org This interaction is crucial for correctly positioning the substrate for catalysis.

A divalent metal ion, typically Magnesium (Mg²⁺), is indispensable for the catalytic activity of D-glucarate dehydratase. nih.govnih.gov This Mg²⁺ ion is held in place by coordinating with specific amino acid residues within the active site. Structural data from E. coli GlucD have identified Aspartate-235 (Asp235), Glutamate-266 (Glu266), and Asparagine-289 (Asn289) as the protein ligands for the Mg²⁺ ion. nih.gov The substrate's carboxylate group provides additional coordination, completing an octahedral coordination geometry around the metal ion, which is common for magnesium in biological systems. nih.govresearchgate.net This coordination polarizes the substrate's carboxyl group, facilitating the abstraction of the alpha-proton by the catalytic base.

D-glucarate dehydratase exhibits high stereospecificity. Among the twelve possible stereoisomers of glucarate (B1238325), it primarily shows activity only for D-glucarate and its C5 epimer, L-idarate. escholarship.orgnih.gov This specificity is governed by both the initial binding of the substrate and the subsequent chemical steps of the reaction. escholarship.orgnih.gov

The key to its dual substrate capability and stereochemical control lies in the positioning of the two catalytic bases, Lys207 and His339. nih.gov His339 is specifically oriented to abstract the C5 proton from D-glucarate, while Lys207 is positioned to abstract the corresponding proton from L-idarate. nih.govebi.ac.uk This elegant structural arrangement allows the enzyme to catalyze both dehydrations and the epimerization between the two substrates within a single active site. nih.gov The geometry of the bound product, KDG, surprisingly suggests a reversal of the expected stereochemical roles of these residues compared to predictions based on mandelate racemase, highlighting subtle but critical differences in the active site architecture. nih.gov

Structural Elucidation of 5-Keto-4-Deoxy-D-Glucarate Dehydratase/Decarboxylase (KdgD)

5-Keto-4-deoxy-D-glucarate dehydratase/decarboxylase (KdgD) catalyzes the conversion of KDG to α-ketoglutaric semialdehyde. rcsb.org The crystal structure of KdgD from Agrobacterium tumefaciens has been determined to a resolution of 1.7 Å. rcsb.orgresearchgate.net This enzyme belongs to the Class I aldolase (B8822740) protein family and its mechanism is thought to involve a Schiff-base intermediate. researchgate.netebi.ac.uk

Structurally, AtKdgD exists as a homotetramer (a four-subunit assembly). rcsb.org The enzyme's structure has also been solved in complex with substrate analogues, which provides further insight into its reaction mechanism, suggesting it does not follow a typical retro-aldol condensation. rcsb.orgresearchgate.net

Table 1: Crystallographic Data for A. tumefaciens KdgD

| Parameter | Value |

|---|---|

| PDB ID | 5HWJ |

| Resolution | 1.7 Å |

| Space Group | C2 |

| Oligomeric State | Homo 4-mer (A4) |

| Total Molecular Weight | 135.03 kDa |

| Method | X-RAY DIFFRACTION |

Structural Characterization of D-Galactarate Dehydratase (GarD)

D-galactarate dehydratase (GarD) from E. coli catalyzes the first step in the galactarate degradation pathway, converting galactarate to 3-keto-5-dehydroxygalactarate. nih.govnih.gov The first crystal structure of the full-length GarD revealed a novel protein fold not previously seen in this class of enzymes. nih.govnih.gov

The protein functions as a stable homodimer in solution. nih.govresearchgate.net Each monomer, with a molecular weight of 56.4 kDa, is composed of three distinct domains: nih.gov

N-terminal SAF domain: This domain features a β-clip fold and is likely involved in substrate recognition. nih.govnih.gov

Dimerization Domain: A second domain serves as the primary interface for the formation of the dimer. nih.gov

C-terminal Catalytic Domain: This domain possesses an unusual variant of a Rossmann fold and contains the active site. nih.govnih.gov

Within the C-terminal domain lies a solvent-exposed metal-binding site. nih.gov While calcium (Ca²⁺) was found in this site under crystallization conditions, the enzyme's activity is dependent on ferrous iron (Fe²⁺). nih.govnih.govuniprot.org This structural framework represents a new architecture for enolase enzymes. nih.gov

Table 2: Structural Features of E. coli GarD

| Feature | Description |

|---|---|

| PDB ID | 6U7L |

| Molecular Weight | 56.4 kDa (monomer) |

| Oligomeric State | Homodimer |

| Overall Fold | Novel three-domain architecture |

| N-terminal Domain | SAF domain with β-clip fold |

| C-terminal Domain | Rossmann-like fold with metal-binding site |

| Essential Metal Ion | Fe²⁺ |

Identification of Novel Protein Folds and Domain Organization

The structural analysis of enzymes that interact with this compound and its analogs has uncovered both conserved and novel protein architectures. These enzymes are often members of large and mechanistically diverse superfamilies, such as the enolase superfamily, which catalyzes reactions initiated by the abstraction of a proton alpha to a carboxylate group. ebi.ac.uknih.gov

D-glucarate dehydratase (GlucD), an enzyme for which this compound is a known competitive inhibitor, is a well-studied member of the mandelate racemase (MR) subgroup within the enolase superfamily. nih.gov Structural studies of GlucD from Escherichia coli reveal a (β/α)₇β-barrel domain organization, a common fold within this subgroup. pdbj.org The active site contains a conserved Lys-X-Lys motif and a His-Asp dyad, which are crucial for its catalytic activity. nih.gov

In contrast, research into related enzymes has identified unique structural arrangements. Galactarate dehydratase (GarD), another enzyme in the broader galactarate/glucarate metabolic pathway, possesses a novel protein fold previously unseen in enolases. escholarship.org The full-length GarD from E. coli consists of three distinct domains:

An N-terminal domain with a β-clip fold. escholarship.org

A central domain that facilitates dimerization. escholarship.org

A C-terminal catalytic domain featuring an unusual variant of a Rossmann fold, built around a seven-stranded parallel β-sheet. escholarship.org

Furthermore, studies on L-fuconate dehydratase, which acts on a related deoxy sugar acid, have revealed different domain organizations depending on the source organism. The enzyme from Xanthomonas campestris is a homomer with the typical (β/α)₇β-barrel domain of the MR subgroup. pdbj.org However, a novel L-fuconate dehydratase from Paraburkholderia mimosarum was found to have a unique heterodimeric structure, composed of a large and a small subunit, distinguishing it from its homomeric counterparts. oup.comoup.com This heterodimeric structure is rare within the UxaA/GarD protein family, with sulfolactate sulfo-lyase being another known example. oup.com

These findings highlight that while enzymes metabolizing sugar acids like D-glucarate share mechanistic steps, they can achieve these functions through diverse and sometimes novel protein folds and domain assemblies. The structural data from enzymes like GlucD, complexed with inhibitors such as this compound, provide atomic-level snapshots that are crucial for understanding their function. nih.gov

| Enzyme | Organism | Protein Superfamily/Family | Fold/Domain Organization | Source |

|---|---|---|---|---|

| D-glucarate dehydratase (GlucD) | Escherichia coli | Enolase (Mandelate Racemase Subgroup) | (β/α)₇β-barrel domain | nih.gov |

| Galactarate dehydratase (GarD) | Escherichia coli | UxaA/GarD Family | Novel three-domain fold (N-terminal β-clip, dimerization domain, C-terminal Rossmann fold variant) | escholarship.org |

| L-fuconate dehydratase (FucD) | Xanthomonas campestris | Enolase (Mandelate Racemase Subgroup) | (β/α)₇β-barrel domain | pdbj.org |

| L-fuconate dehydratase (PmFucD) | Paraburkholderia mimosarum | UxaA/GarD Family | Unique heterodimeric structure | oup.comoup.com |

Computational Biology Approaches for Enzyme Mechanism and Specificity

Computational biology has become an indispensable tool for dissecting the intricate details of enzyme catalysis and substrate specificity that are often difficult to capture through experimental methods alone. For enzymes that interact with this compound and its parent compounds, a range of computational techniques, from quantum mechanical calculations to molecular dynamics simulations, have provided profound mechanistic insights.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are powerful methods for studying enzymatic reactions. nih.gov They allow for a high-level quantum mechanical treatment of the electronically active region of the enzyme's active site (e.g., the substrate and key catalytic residues), while the rest of the protein and solvent environment is treated with more computationally efficient molecular mechanics.

This approach has been successfully applied to investigate the stereospecificity of D-glucarate dehydratase (GlucD). nih.govresearchgate.net QM/MM calculations were used to explore the energy profiles of the chemical steps involved in the dehydration of D-glucarate. nih.gov These simulations predicted an energy barrier of 15.1 kcal/mol for the rate-determining step, which is in good agreement with the experimentally derived activation energy of approximately 15 kcal/mol. nih.gov The study highlighted that both the initial substrate binding and the subsequent chemical steps are critical for determining substrate specificity. nih.govresearchgate.net By comparing the calculated energy barriers for different substrates, QM/MM methods can explain why an enzyme favors one substrate over another, providing a detailed understanding of specificity that cannot be achieved with simpler computational methods like molecular docking alone. nih.gov The accuracy of such simulations is highly dependent on the chosen QM method, with hybrid DFT functionals often being necessary for a proper description of enzyme-substrate interactions. youtube.com

Molecular Dynamics and Molecular Docking Methodologies

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques for exploring the interactions between enzymes and ligands like this compound. nih.gov

Molecular Docking is used to predict the preferred binding orientation of a ligand within a protein's active site. nih.govplos.org It is often the first step in computational studies to generate plausible enzyme-substrate or enzyme-inhibitor complexes. For instance, in the study of D-glucarate dehydratase, docking methods were used as an initial screen to assess substrate specificity before employing more rigorous QM/MM calculations. nih.gov Docking helps in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket. frontiersin.org

| Computational Method | Application | Key Insights Provided | Source |

|---|---|---|---|

| Molecular Docking | Predicting ligand binding modes | Identifies potential binding poses and key intermolecular interactions (e.g., H-bonds). Used for initial screening of substrates/inhibitors. | nih.govplos.orgfrontiersin.org |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of biomolecules | Assesses the stability of protein-ligand complexes, reveals conformational changes, and analyzes the flexibility of active site residues. | frontiersin.orgchemrxiv.orgnih.gov |

| QM/MM Simulations | Modeling enzymatic reaction mechanisms | Calculates reaction energy profiles and transition state structures, providing detailed insights into catalytic mechanisms and the origins of enzyme specificity. | nih.govnih.govresearchgate.net |

Predictive Modeling for Enzyme Function and Substrate Interactions

A primary goal of computational enzymology is to predict an enzyme's function and its interactions with various substrates. This involves building models that can accurately forecast catalytic activity and specificity.

Early predictive models often relied on combining results from different computational techniques. For example, a more robust prediction of whether a compound will be a substrate for an enzyme can be achieved by integrating the binding affinity from molecular docking with the activation energy barriers calculated from QM/MM simulations. nih.govresearchgate.net This integrated approach provides a more complete picture by considering both the binding event and the chemical reaction.

More recently, the field has seen the advent of sophisticated machine learning and deep learning approaches for predictive modeling. nih.gov One such model, DEKP, utilizes pretrained protein language models and graph neural networks to predict enzyme kinetic parameters like kcat and Km. nih.gov These models can learn complex relationships between an enzyme's sequence, its 3D structure, and the chemical structure of its substrate. nih.gov Such predictive tools have demonstrated robust performance, even for enzymes with low sequence similarity to those in the training data. nih.gov A key application of these models is in virtual screening and enzyme engineering, where they can predict the impact of mutations on catalytic efficiency, thereby guiding the design of more efficient biocatalysts. nih.gov Other computational systems biology models, like CytoSolve, operate at a larger scale, predicting how compounds like D-glucaric acid can influence entire molecular pathways, such as those involved in liver detoxification. nih.govnih.gov These advanced predictive models represent the frontier in understanding and engineering enzyme function and substrate interactions.

Genetic and Regulatory Aspects of 4 Deoxy D Glucarate Metabolism

Identification and Annotation of Genes Encoding Pathway Enzymes

The identification of genes responsible for the enzymatic steps in the 4-deoxy-D-glucarate pathway is fundamental to understanding its function. Initial characterization often relies on a combination of genetic, biochemical, and bioinformatic approaches. In organisms like Acinetobacter baylyi ADP1, which can use D-glucarate as a sole carbon source, a collection of single-gene deletion mutants has been instrumental. nih.gov By screening these mutants for their ability to grow on D-glucarate, researchers can pinpoint the specific genes essential for its metabolism. nih.gov

Once identified, these genes are annotated based on sequence homology to known enzymes and through direct biochemical characterization of the proteins they encode. For instance, in A. baylyi, this methodology led to the identification of genes encoding key pathway enzymes, including D-glucarate dehydratase, D-5-keto-4-deoxyglucarate (KDG) dehydratase, and α-ketoglutarate semialdehyde (α-KGSA) dehydrogenase. nih.gov Similarly, new 5-keto-4-deoxy-D-glucarate dehydratases/decarboxylases have been identified in Comamonas testosteroni and Polaromonas naphthalenivorans and subsequently expressed in Escherichia coli to confirm their function and characterize their kinetic properties. nih.govescholarship.org

The enzymes involved in these pathways often belong to large, mechanistically diverse superfamilies, such as the enolase superfamily. escholarship.org This can make annotation based on sequence alone challenging, necessitating experimental validation to confirm substrate specificity. nih.gov

Table 1: Examples of Identified Genes in D-Glucarate Metabolism

| Gene/Protein | Organism | Function | Identification Method |

| ACIAD0128 | Acinetobacter baylyi | D-glucarate dehydratase | Mutant growth profiling, protein purification |

| ACIAD0130 | Acinetobacter baylyi | D-5-keto-4-deoxyglucarate (KDG) dehydratase | Mutant growth profiling, protein purification |

| ACIAD0131 | Acinetobacter baylyi | α-ketoglutarate semialdehyde (α-KGSA) dehydrogenase | Mutant growth profiling, protein purification |

| ACIAD0127 | Acinetobacter baylyi | D-glucarate/D-galactarate permease | Mutant growth profiling |

| KdgD | Comamonas testosteroni | 5-keto-4-deoxy-D-glucarate dehydratase/decarboxylase | Gene identification and expression |

| KdgD | Polaromonas naphthalenivorans | 5-keto-4-deoxy-D-glucarate dehydratase/decarboxylase | Gene identification and expression |

In prokaryotes, genes that encode the proteins for a specific metabolic pathway are frequently organized into co-regulated units called operons or gene clusters. researchgate.netnih.gov This genomic arrangement allows for the coordinated expression of all necessary components—transporters, and enzymes—from a single regulatory signal. The genes for D-glucarate degradation are often found in such clusters. nih.govresearchgate.net

For example, in Pseudomonas putida, the genes involved in D-glucarate degradation are largely co-located on the chromosome. nih.gov A similar organization is observed in Acinetobacter baylyi, where genes for a permease, two dehydratases, a dehydrogenase, and a putative transcriptional regulator are located contiguously in the genome. nih.gov This clustering is a common evolutionary strategy that facilitates the horizontal transfer of complete metabolic functions between different bacterial species. nih.govbiorxiv.org The presence of these gene clusters in diverse bacteria like Enterobacteriaceae, Moraxellaceae, and Pseudomonadaceae highlights their significance in utilizing dicarboxylic acid sugars as growth substrates. researchgate.net

High-throughput screening (HTS) of genomic libraries is a powerful method for identifying genes involved in a specific metabolic process. nih.gov This approach involves systematically evaluating large numbers of single-gene mutants for specific phenotypes, such as the ability or inability to grow on a particular substrate. nih.govnih.gov

A prime example of this technique was the screening of approximately 2,450 mutants of Acinetobacter baylyi ADP1 for growth on a minimal medium where D-glucarate was the only carbon source. nih.gov This comprehensive screen successfully identified the essential genes for the D-glucarate degradation pathway within that organism. nih.gov HTS assays can be designed to measure various outputs, from cell growth to the direct detection of enzymatic byproducts using fluorescent assays, providing a versatile toolkit for functional genomics. nih.govnih.gov

Transcriptional Regulation of this compound Degradation Genes

The expression of genes for this compound degradation is tightly controlled at the transcriptional level. This regulation ensures that the cell synthesizes the necessary enzymes only when the substrate (D-glucarate or a related compound) is available, preventing wasteful energy expenditure. This control is primarily exerted by transcriptional regulator proteins that can sense the presence of specific molecules and subsequently activate or repress the expression of their target genes. nih.govnih.gov The regulatory networks controlling hexuronate and aldarate catabolism are known to be highly variable among different bacteria.

In Salmonella enterica serovar Typhimurium, exposure to molecular hydrogen (H₂), a byproduct of gut commensal metabolism, was found to increase the expression of genes associated with glucarate (B1238325) catabolism, including a putative positive transcriptional regulator. nih.gov This suggests that environmental cues can significantly influence the expression of this pathway. nih.gov

The transcriptional regulators that control metabolic pathways are often members of large protein families, such as the GntR, LacI, and LysR families. nih.govnih.govplos.org These proteins typically have a DNA-binding domain and a separate domain that binds to an effector molecule (an inducer or co-repressor). nih.gov

Several regulators have been implicated in controlling glucarate and related sugar acid metabolism:

GguR: In some proteobacteria, GguR regulons are known to control the genes for aldarate utilization.

Gud/GudR system: In Salmonella, the glucarate permease gene gudT is part of a catabolic system that is under the control of a putative transcriptional regulator, indicating a "Gud" regulatory system. nih.gov

GntR: While primarily known as a repressor for the gluconate operon, the characterization of GntR family members provides a model for understanding regulation. nih.govplos.orgnih.gov For instance, the GntR regulator in Pseudomonas plecoglossicida was identified as a 36.36-kDa protein that represses genes for gluconate transport and phosphorylation while activating genes for glucose and 2-ketogluconate metabolism. nih.gov

ACIAD0132: In Acinetobacter baylyi, a gene annotated as a putative transcriptional regulator (ACIAD0132) is located within the D-glucarate degradation gene cluster, though its specific function and classification are still under investigation. nih.gov

Table 2: Examples of Transcriptional Regulators in Sugar Acid Metabolism

| Regulator | Family | Organism (context) | Function |

| GguR | - | Proteobacteria | Controls aldarate utilization genes. |

| Putative Gud regulator | - | Salmonella Typhimurium | Positively regulates glucarate catabolism genes, including the gudT permease. nih.gov |

| GntR | LacI | Pseudomonas plecoglossicida | Represses gluconate transport/catabolism; activates glucose/2KGA transport and catabolism. nih.gov |

| PigT | GntR | Serratia sp. | Activates prodigiosin (B1679158) antibiotic biosynthesis; repressed by gluconate. plos.org |

To regulate gene expression, transcriptional regulators bind to specific DNA sequences known as operator sites, which are located within or near the promoter region of their target genes. nih.govnih.gov Identifying these binding sites is crucial for understanding the mechanism of regulation.

Experimental techniques such as the electrophoretic mobility shift assay (EMSA) and DNase I footprinting are used to pinpoint these interactions. nih.govnih.gov In an EMSA, a purified regulator protein is mixed with a DNA fragment containing the suspected promoter; a "shift" in the DNA's migration through a gel indicates binding. DNase I footprinting goes further by revealing the exact sequence protected by the bound protein from enzymatic cleavage. nih.govnih.gov

Using these methods, the binding site for the GntR regulator in P. plecoglossicida was identified in the promoter regions of the gntK and gntP genes, and a consensus operator sequence (5'-AG-N₂-AGCGCT-N-TCT-3') was proposed. nih.gov Similarly, analysis of the AgrR regulator revealed a 16-bp core binding site arranged as an imperfect inverted repeat. nih.gov These binding sites often overlap key promoter elements, allowing the regulator to physically block the binding of RNA polymerase, thereby repressing transcription. nih.gov

Evolutionary Dynamics of Gene Duplication and Functional Divergence (e.g., GlucDRP)

Gene duplication is a primary engine of evolutionary innovation, providing the raw genetic material for the development of new functions. nih.gov When a gene is duplicated, one copy can maintain the original function while the other is free to accumulate mutations. This can lead to several outcomes: neofunctionalization (the evolution of a new function), subfunctionalization (the partitioning of the original function between the two copies), or loss of the duplicate gene. biorxiv.org

Duplicated genes involved in essential signaling pathways tend to be retained under strong purifying selection to maintain their core function, whereas those resulting from tandem duplications are more likely to have lineage-specific functions and evolve under positive selection. nih.gov The evolution of complex enzyme systems from single ancestral genes through duplication and differentiation is a key strategy for microbial adaptation to diverse environmental pressures. biorxiv.org This evolutionary dynamic has undoubtedly played a role in shaping the various pathways for glucarate and this compound metabolism found across different species.

Genetic Manipulation Strategies for Pathway Analysis and Modification

Genetic manipulation is a cornerstone for elucidating and engineering metabolic pathways involving this compound (KDG). These strategies allow for the identification of gene function, in-vitro reconstruction of pathways, and the optimization of enzymatic activities for biotechnological applications.

One of the primary strategies for identifying genes essential for a specific metabolic capability is the creation of single-gene deletion mutant libraries. This approach was successfully employed in Acinetobacter baylyi ADP1, where a collection of approximately 2450 single-gene deletion mutants was screened for growth on a minimal medium with D-glucarate as the sole carbon source. nih.gov This high-throughput screening method definitively identified the cluster of genes required for the alternative D-glucarate degradation pathway in this organism. nih.gov

Another powerful technique is the heterologous expression of genes in a well-characterized host, most commonly E. coli. nih.govnih.gov This involves cloning a gene of interest from a source organism into an expression plasmid and introducing it into E. coli. The host then serves as a factory for producing the encoded enzyme in large quantities. This method has been used to produce and purify enzymes from the KDG pathway from various bacteria, including Acinetobacter baylyi, Comamonas testosteroni, and Polaromonas naphthalenivorans, allowing for their detailed kinetic characterization in vitro. nih.govnih.gov For instance, the α-ketoglutarate semialdehyde dehydrogenase from P. putida was expressed in E. coli to confirm its function and determine its kinetic parameters. nih.gov

The development of specific assays is critical for analyzing and engineering pathway enzymes. For the enzyme 5-keto-4-deoxy-D-glucarate dehydratase/decarboxylase (KdgD), a continuous pH-shift assay was developed. nih.govresearchgate.net This assay tracks the enzymatic reaction by measuring changes in pH, providing a simple and effective method for determining enzyme kinetics. nih.gov Crucially, this assay works with both purified enzymes and crude cell extracts, making it highly suitable for high-throughput screening of enzyme variants in directed evolution or protein engineering campaigns aimed at improving catalytic efficiency or stability. nih.govresearchgate.net

These genetic and analytical tools are not only used for pathway analysis but also for metabolic engineering. By expressing heterologous enzymes or modifying the expression of native ones, researchers can construct or optimize microbial strains for the production of valuable chemicals from sugar acids. For example, screening for novel dehydratases or testing different aldehyde dehydrogenases are common steps in optimizing engineered pathways. researchgate.net

Table 2: Genetic Manipulation Strategies for KDG Pathway Analysis

| Strategy | Target/Organism | Purpose | Outcome |

|---|---|---|---|

| Single-Gene Deletion Mutagenesis | Acinetobacter baylyi ADP1 | To identify genes essential for D-glucarate metabolism. | Identification of the complete set of genes for the alternative D-glucarate pathway. nih.gov |

| Heterologous Gene Expression | E. coli (Host) | To produce and purify pathway enzymes from other organisms for characterization. | Successful purification and kinetic analysis of KdgD from C. testosteroni and P. naphthalenivorans. nih.govnih.gov |

| Assay Development | In vitro enzyme systems | To create a high-throughput method for measuring enzyme activity for engineering purposes. | Development of a pH-shift assay to measure KdgD activity, suitable for screening enzyme libraries. nih.govresearchgate.net |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-keto-4-deoxy-D-glucarate (KDG) |

| D-glucarate (D-glucaric acid) |

| Pyruvate (B1213749) |

| Tartronate (B1221331) semialdehyde |

| D-glycerate |

| 2-phospho-D-glycerate |

| 3-phosphoglycerate |

| α-ketoglutarate semialdehyde |

| α-ketoglutarate |

| 5-dehydro-4-deoxy-D-glucarate |

| D-galacturonic acid |

| D-glucuronic acid |

| Bromothymol blue |

| Potassium phosphate |

Advanced Methodologies for Research on 4 Deoxy D Glucarate

Enzymatic Activity Assays

Measuring the activity of enzymes involved in the 4-deoxy-D-glucarate pathway is fundamental to understanding its kinetics and regulation. Spectrophotometric and chemical quantification methods are commonly employed for this purpose.

Spectrophotometric assays offer continuous and high-throughput monitoring of enzyme activity. A notable example is the pH-shift assay , which is particularly useful for reactions that involve a change in proton concentration. The activity of 5-keto-4-deoxy-D-glucarate dehydratase/decarboxylase (KdgD), an enzyme in the oxidative pathway of D-glucuronic acid, can be monitored using this method. nih.govresearchgate.netnih.gov The dehydration and decarboxylation of 5-keto-4-deoxy-D-glucarate to α-keto-glutarate semialdehyde results in a pH change that can be detected using a pH indicator like bromothymol blue. nih.govresearchgate.netnih.gov This assay can be performed in a 96-well plate format, making it suitable for screening and enzyme characterization. nih.gov

NADH/NADPH-coupled assays are another powerful spectrophotometric tool. These assays link the enzymatic reaction of interest to a second reaction that involves the oxidation or reduction of NADH or NADPH, which can be monitored by the change in absorbance at 340 nm. For instance, the activity of enzymes that produce a substrate for an NADH or NADPH-dependent dehydrogenase can be continuously monitored. While not directly measuring this compound, a sensitive spectrophotometric assay for D-glucarate has been developed using a cascade of three Escherichia coli enzymes, including tartronate (B1221331) semialdehyde reductase, which utilizes NADH. nih.gov This principle can be adapted to measure the activity of enzymes that consume or produce metabolites in the this compound pathway, provided a suitable coupling enzyme is available.

| Assay Type | Principle | Enzyme Example | Detection Wavelength | Key Advantages | References |

|---|---|---|---|---|---|

| pH-Shift Assay | Measures pH change resulting from the enzymatic reaction using a pH indicator. | 5-keto-4-deoxy-D-glucarate dehydratase/decarboxylase | Variable (depends on indicator) | Continuous, suitable for high-throughput screening. | nih.govresearchgate.netnih.gov |

| NADH/NADPH-Coupled Assay | Links the primary enzymatic reaction to a secondary reaction involving NADH/NADPH oxidation or reduction. | D-glucarate dehydrase (coupled with other enzymes) | 340 nm | High sensitivity and specificity, continuous monitoring. | nih.gov |

The quantification of keto-acids, such as 5-keto-4-deoxy-D-glucarate (KDG), is crucial for assaying the activity of enzymes like D-glucarate dehydratase. A well-established method for this is the semicarbazide-based assay . This endpoint assay relies on the reaction of the keto group in KDG with semicarbazide (B1199961) to form a semicarbazone. researchgate.net The resulting semicarbazone has a distinct absorbance maximum at 250 nm, allowing for its spectrophotometric quantification. researchgate.net

The procedure involves incubating the enzyme with its substrate, D-glucarate, for a specific time. The reaction is then stopped, often by the addition of an acid, and semicarbazide hydrochloride is added. researchgate.net After an incubation period to allow for the formation of the semicarbazone, the absorbance is measured. researchgate.net The concentration of the keto-acid product is determined using a standard curve or the molar extinction coefficient of the semicarbazone. researchgate.net

Recombinant Protein Expression and Purification Techniques

To perform detailed biochemical and structural studies of the enzymes involved in this compound metabolism, large quantities of pure protein are required. Recombinant protein expression and purification are standard techniques to achieve this. Escherichia coli is a commonly used host for expressing these enzymes, including D-glucarate dehydratase and 5-keto-4-deoxy-D-glucarate dehydratase/decarboxylase. nih.govresearchgate.netnih.govresearchgate.net

The gene encoding the target enzyme is cloned into an expression vector, which is then introduced into a suitable E. coli strain, such as BL21(DE3). researchgate.net Protein expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). researchgate.net After expression, the bacterial cells are harvested and lysed to release the cellular contents, including the recombinant protein.

The purification of the recombinant protein from the cell lysate is usually achieved through a series of chromatographic steps. Affinity chromatography is a powerful first step, especially if the recombinant protein is expressed with an affinity tag, such as a polyhistidine-tag (His-tag). The His-tagged protein can be selectively bound to a resin containing immobilized metal ions (e.g., nickel), and then eluted with a high concentration of imidazole. Further purification steps, such as ion-exchange chromatography and size-exclusion chromatography, can be employed to achieve high purity.

| Enzyme | Expression Host | Purification Methods | References |

|---|---|---|---|

| D-glucarate dehydratase | Escherichia coli | Not specified in detail in the provided search results. | researchgate.net |

| 5-keto-4-deoxy-D-glucarate dehydratase/decarboxylase | Escherichia coli ArcticExpress(DE3) | Affinity chromatography (His-tag), further purification steps may be applied. | nih.govresearchgate.netnih.gov |

Chromatographic and Spectrometric Analysis of Metabolites

The accurate identification and quantification of this compound and other related metabolites in biological samples are essential for metabolic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques used for this purpose.

HPLC is a versatile technique for separating and quantifying organic acids, including those in the D-glucarate pathway. sigmaaldrich.comlcms.czresearchgate.netshimadzu.comnih.gov The separation is typically achieved on a reversed-phase column, such as a C18 column, with an aqueous mobile phase containing a small amount of acid (e.g., phosphoric acid) to ensure the analytes are in their protonated form. sigmaaldrich.comlcms.czresearchgate.net Detection is often performed using a UV detector at a low wavelength (around 210 nm), where the carboxyl group absorbs light. nih.gov

For instance, the enzymatic conversion of D-glucarate to 5-keto-4-deoxy-D-glucarate can be monitored by analyzing samples at regular intervals using HPLC. nih.gov The method can be optimized to achieve baseline separation of the substrate and product, allowing for accurate quantification of the reaction progress. nih.gov

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it an ideal tool for metabolomics studies. This technique is well-suited for the analysis of sugar acids and keto-acids, including D-glucarate and its metabolites. researchgate.net The LC system separates the compounds in a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z). researchgate.net

LC-MS analysis can provide both qualitative and quantitative information. For qualitative analysis, the accurate mass measurement of the parent ion and its fragmentation pattern can confirm the identity of a metabolite. For quantitative analysis, the peak area of the metabolite is measured and compared to that of a known standard. LC-MS methods have been developed for the simultaneous analysis of multiple organic acids and keto-acids in complex biological samples. nih.gov

| Technique | Principle | Application in this compound Research | Key Advantages | References |

|---|---|---|---|---|

| HPLC-UV | Separation of compounds based on their physicochemical properties, followed by UV detection. | Monitoring the enzymatic conversion of D-glucarate to 5-keto-4-deoxy-D-glucarate. | Robust, quantitative, widely available. | nih.gov |

| LC-MS | Separation by LC followed by mass-based detection and identification. | Identification and quantification of D-glucarate and its metabolites in complex mixtures. | High sensitivity, high selectivity, structural information from fragmentation. | researchgate.netnih.gov |

Biophysical Characterization Techniques (e.g., Thermal Stability Analysis)

Biophysical characterization is crucial for understanding the physical and chemical properties of enzymes involved in the this compound pathway. These techniques provide insights into protein structure, stability, and function, which are critical for both fundamental research and potential biotechnological applications. intertek.com

Thermal stability analysis is a key biophysical method used to determine an enzyme's resistance to unfolding and inactivation as a function of temperature. umt.edu A common metric for this is the melting temperature (Tm), the temperature at which half of the enzyme molecules are unfolded. intertek.commdpi.com A higher Tm generally indicates greater thermal stability. intertek.com This is particularly important for industrial applications where enzymes may need to withstand high temperatures. mdpi.com

Research on enzymes such as 5-keto-4-deoxy-D-glucarate dehydratases/decarboxylases (KdgD), which act on a derivative of D-glucarate, has demonstrated the use of thermal stability assays to compare different orthologs. For instance, two novel KdgD enzymes from Comamonas testosteroni KF-1 and Polaromonas naphthalenivorans CJ2 were found to have higher thermal stability compared to the enzyme from Acinetobacter baylyi ADP1. nih.govresearchgate.net The stability of these enzymes was assessed by incubating them at various temperatures and measuring the residual activity over time.

Another approach to assess thermal stability is by measuring enzyme half-life (t1/2), which is the time required for an enzyme to lose half of its initial activity at a specific temperature. For example, studies on invertase have shown that its half-life decreases significantly as the temperature increases, a principle that is broadly applicable to enzymes in the this compound pathway. scielo.br

Below is a data table summarizing the thermal stability findings for different 5-keto-4-deoxy-D-glucarate dehydratases/decarboxylases.

| Enzyme Source | Temperature (°C) | Incubation Time (min) | Residual Activity (%) | Reference |

| Acinetobacter baylyi ADP1 | 40 | 10 | ~50 | nih.gov |

| Comamonas testosteroni KF-1 | 40 | 10 | ~80 | nih.gov |

| Polaromonas naphthalenivorans CJ2 | 40 | 10 | ~100 | nih.gov |

| Acinetobacter baylyi ADP1 | 50 | 10 | ~15 | nih.gov |

| Comamonas testosteroni KF-1 | 50 | 10 | ~20 | nih.gov |

| Polaromonas naphthalenivorans CJ2 | 50 | 10 | ~50 | nih.gov |

Other biophysical techniques applicable to the study of these enzymes include:

Differential Scanning Calorimetry (DSC): This technique directly measures the heat absorbed by a protein as it unfolds due to increasing temperature, providing a precise Tm. intertek.comcreative-biolabs.com It is a valuable tool for assessing how different conditions or mutations affect protein stability. intertek.com

Analytical Ultracentrifugation (AUC): This method provides information on the size, shape, and homogeneity of a protein in solution. intertek.com It is particularly useful for detecting and quantifying aggregation, which can be a consequence of thermal instability. intertek.com

Light Scattering Techniques (e.g., DLS, SEC-MALS): Dynamic Light Scattering (DLS) and Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) are used to determine the size distribution and aggregation state of proteins in solution. intertek.comcreative-biolabs.com

Bioinformatic Tools for Sequence and Structural Homology Assessments

Bioinformatics is an indispensable tool for identifying, classifying, and analyzing the enzymes involved in this compound metabolism. These computational methods leverage sequence and structural data to predict enzyme function and evolutionary relationships. muni.cznih.gov

Sequence Homology and Identification: The initial step in finding new enzymes is often a homology search using tools like BLASTp (Basic Local Alignment Search Tool for proteins). nih.gov Researchers can use the amino acid sequence of a known enzyme, such as D-glucarate dehydratase, as a query to search protein databases (e.g., UniProt, NCBI) for similar sequences in other organisms. nih.govnih.gov This approach has been used to identify putative genes involved in D-glucarate degradation in organisms like Pseudomonas putida. nih.gov

Once candidate sequences are identified, multiple sequence alignment tools like Clustal X are employed to compare them. nih.gov This alignment highlights conserved regions, which are often crucial for the enzyme's structure and function, and reveals the degree of similarity between different enzymes. nih.govresearchgate.net

Structural Homology and Modeling: While experimental structures for many enzymes are lacking, homology modeling can be used to predict their three-dimensional (3D) structure. nih.govresearchgate.net Tools like Swiss-PdbViewer and servers like SWISS-MODEL use the known structure of a related protein (a template) to build a 3D model of the target sequence. nih.govresearchgate.net The accuracy of the model is highly dependent on the sequence identity between the target and the template. nih.gov These predicted structures are valuable for understanding enzyme mechanisms and for guiding protein engineering efforts. nih.gov

Phylogenetic Analysis: To understand the evolutionary relationships between different enzymes in the this compound pathway, phylogenetic trees are constructed. This analysis can reveal how enzymes with similar functions have evolved and can help classify them into distinct families. For example, phylogenetic analysis has shown that bacterial D-gluconate dehydratase is more closely related to 6-phosphogluconate dehydratase than to dihydroxy-acid dehydratase, and it forms a distinct clade with proteins from other bacteria, suggesting a shared, specific function. researchgate.net Similarly, analysis of the enolase superfamily, which includes D-glucarate dehydratase, helps to trace the evolution of enzymatic activities. semanticscholar.org

The table below summarizes key bioinformatic tools and their applications in the study of enzymes related to this compound.

| Tool/Method | Application | Example in Context | Reference |

| BLASTp | Searching protein databases for homologous sequences. | Identifying a putative α-KGSA dehydrogenase in P. putida based on homology to the enzyme from A. baylyi ADP1. | nih.govnih.gov |

| Clustal X | Performing multiple sequence alignments to identify conserved regions. | Aligning D-amino acid oxidase sequences to reveal hierarchical homology among enzymes from different sources. | nih.gov |

| Homology Modeling | Predicting the 3D structure of a protein based on a known template structure. | Used to generate 3D models of α-glucosidase and D-amino acid oxidases where experimental structures are unavailable. | nih.govresearchgate.net |

| Phylogenetic Analysis | Constructing evolutionary trees to understand relationships between enzymes. | Revealed that bacterial D-gluconate dehydratase forms a separate family within the dihydrodipicolinate synthase superfamily. | researchgate.net |

Biotechnological and Industrial Relevance of 4 Deoxy D Glucarate Pathways

Engineered Microbial Production Platforms for Value-Added Chemicals

Microbial hosts such as Escherichia coli and Saccharomyces cerevisiae are frequently engineered to produce a variety of value-added chemicals. rsc.org These platforms are optimized through advanced metabolic engineering and synthetic biology techniques to channel carbon from simple sugars into desired biosynthetic pathways. nih.gov The development of these microbial factories is crucial for the industrial-scale production of bio-based chemicals.